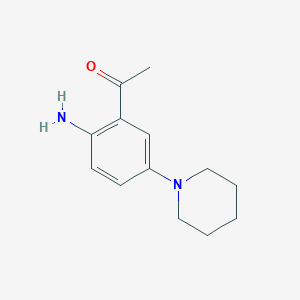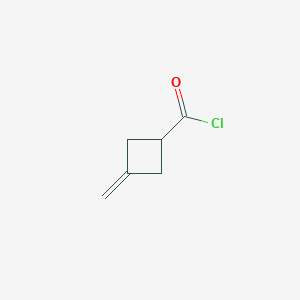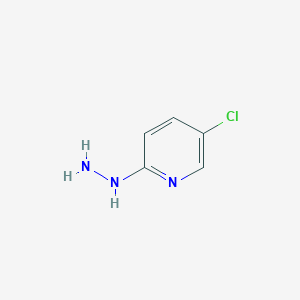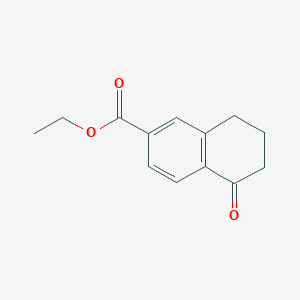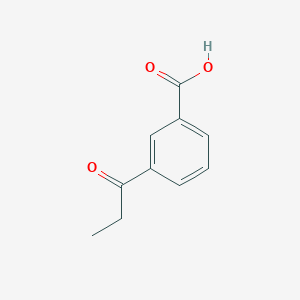
3-Propanoylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a white crystalline solid that is commonly used in medical, environmental, and industrial research. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in scientific studies and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Propanoylbenzoic acid can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of benzene with propionic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Another method involves the oxidation of 3-propylbenzene using potassium permanganate (KMnO4) under acidic conditions . This reaction converts the alkyl side chain into a carboxylic acid group, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale oxidation processes. These processes involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide (CrO3) to convert the corresponding alkylbenzene derivatives into the desired carboxylic acid . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Propanoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form benzoic acid derivatives using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
3-Propanoylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: this compound is used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-propanoylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting various biochemical processes . For example, it may inhibit enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects . Additionally, it can modulate inflammatory pathways, contributing to its anti-inflammatory properties .
Vergleich Mit ähnlichen Verbindungen
3-Propanoylbenzoic acid can be compared with other similar compounds, such as:
Benzoic acid: Both compounds have a benzene ring with a carboxylic acid group, but this compound has an additional propionyl group, making it more versatile in chemical reactions.
3-Phenylpropanoic acid: This compound is structurally similar but lacks the carbonyl group present in this compound, resulting in different reactivity and applications.
4-Oxo-4-phenylbutanoic acid: This compound has a similar structure but with a different position of the carbonyl group, leading to distinct chemical properties and uses.
The uniqueness of this compound lies in its specific functional groups, which allow for a wide range of chemical modifications and applications in various fields.
Eigenschaften
IUPAC Name |
3-propanoylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6H,2H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXGVUOQOFRNKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551218 |
Source


|
| Record name | 3-Propanoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74380-71-5 |
Source


|
| Record name | 3-Propanoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene]](/img/structure/B1314608.png)
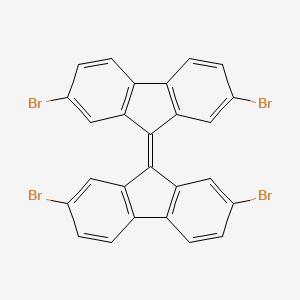
![Ethyl 5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate](/img/structure/B1314611.png)
